1-Hexadecyne

Description

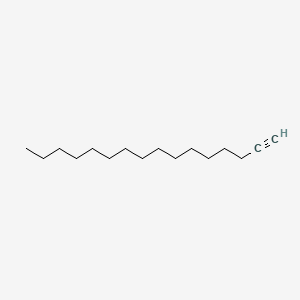

Structural and Molecular Framework of 1-Hexadecyne

This compound, also known by its IUPAC name hexadec-1-yne and as tetradecylacetylene, is an aliphatic hydrocarbon with the molecular formula C₁₆H₃₀. mendelchemicals.comnih.gov The molecule consists of a sixteen-carbon chain with a triple bond located between the first and second carbon atoms (C-1 and C-2). ontosight.ai This terminal alkyne structure is the key determinant of its chemical properties. The sp-hybridized carbons of the triple bond create a linear geometry in that portion of the molecule, and the acidic nature of the terminal acetylenic hydrogen is a site of significant reactivity. numberanalytics.comnewworldencyclopedia.org

The physical and chemical properties of this compound are summarized in the tables below. It is a colorless to pale yellow liquid at room temperature, insoluble in water but soluble in organic solvents. guidechem.comresearchgate.net

Interactive Table: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | hexadec-1-yne | nih.gov |

| Synonyms | Tetradecylacetylene | mendelchemicals.comchemicalbook.com |

| CAS Number | 629-74-3 | nih.gov |

| Molecular Formula | C₁₆H₃₀ | nih.gov |

| Molecular Weight | 222.41 g/mol | nih.gov |

| Appearance | Colorless to Yellow Liquid | guidechem.com |

| Melting Point | 13-16 °C | lookchem.comchemicalbook.com |

| Boiling Point | 284 °C @ 760 mmHg | chemicalbook.com |

| 146 - 148 °C @ 10 mmHg | lookchem.com | |

| Density | 0.797 g/cm³ | lookchem.com |

| Refractive Index | 1.442 | lookchem.com |

Interactive Table: Spectroscopic Data of this compound

| Spectroscopic Data | Characteristic Values | Source(s) |

| IR Spectroscopy | ~3300 cm⁻¹ (≡C–H stretch) | |

| ~2100 cm⁻¹ (C≡C stretch) | ||

| ¹³C NMR (in CDCl₃) | Terminal alkyne carbons resonate at δ ~67–70 ppm | |

| ¹H NMR | Terminal alkyne proton appears at δ ~1.8–2.1 ppm (triplet) |

Historical Context and Evolution of Research on Terminal Alkynes

The chemistry of alkynes dates back to the 19th century with the discovery of the simplest alkyne, acetylene (B1199291) (ethyne). numberanalytics.com However, the synthetic utility of terminal alkynes began to be widely recognized with the development of reactions involving their acidic proton. A pivotal advancement was the formation of metal acetylides by reacting a terminal alkyne with a strong base, such as sodium amide or organolithium reagents. newworldencyclopedia.org This reaction generates a potent nucleophile that can participate in carbon-carbon bond-forming reactions with electrophiles like alkyl halides, a fundamental method for elongating carbon chains and synthesizing internal alkynes. numberanalytics.comnewworldencyclopedia.org

Early synthetic methods for creating the alkyne functionality itself often involved the dehydrohalogenation of vicinal dihalides using strong bases. numberanalytics.com Over the decades, research has focused on developing more efficient and selective catalytic methods. Milestones in terminal alkyne chemistry include the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and the copper-catalyzed A³ coupling (Aldehyde-Alkyne-Amine). nih.gov These reactions have become indispensable tools in organic synthesis.

More recently, the focus has expanded to include the development of catalytic nucleophilic additions of terminal alkynes directly to electrophiles, such as aldehydes and ketones, often in environmentally benign solvents like water. acs.org A significant evolution in the field has been the discovery of biosynthetic pathways that produce terminal alkyne-containing natural products. berkeley.educhemistryviews.org For instance, researchers identified the gene cluster in the bacterium Streptomyces cattleya responsible for producing the terminal alkyne-containing amino acid β-ethynylserine from L-lysine. berkeley.eduacs.org This discovery of natural enzymatic machinery for alkyne formation has opened new avenues for chemical biology and biotechnology. chemistryviews.orgnih.gov

Significance of this compound in Contemporary Organic Synthesis and Chemical Biology

The unique structure of this compound makes it a highly significant and versatile building block in modern chemical research. Its long aliphatic chain and reactive terminal alkyne group are exploited in both organic synthesis and the interfacing of chemistry and biology.

In organic synthesis , this compound serves as a key starting material for a variety of complex molecules. mendelchemicals.com The terminal alkyne can undergo numerous transformations, including:

Addition Reactions : The triple bond readily reacts with electrophiles. For example, it can be reduced to form 1-hexadecene (B165127) or fully saturated to hexadecane (B31444).

Coupling Reactions : As a terminal alkyne, it is a prime substrate for powerful carbon-carbon bond-forming reactions like the Sonogashira and Glaser couplings. nih.gov

Click Chemistry : this compound is frequently used in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the premier example of "click chemistry." chemistryviews.orgacs.org This highly efficient and specific reaction allows for the covalent linking of molecular fragments to form stable triazole rings. Researchers have used this compound in this capacity to rapidly generate libraries of amphiphilic compounds for studying self-assembly. acs.orgtcichemicals.com

Materials Science : The alkyne group can be used to create functionalized surfaces. This compound can form self-assembled monolayers (SAMs) on silicon surfaces through hydrosilylation, creating well-defined organic layers with stable silicon-carbon bonds. lookchem.com

In chemical biology , which involves the use of chemical tools to study and manipulate biological systems, this compound and other terminal alkynes are invaluable. ucr.edudkfz.de The alkyne serves as a chemical handle that is rare in biological systems, allowing for specific modifications of biomolecules. berkeley.edu Its significance includes:

Synthesis of Bioactive Molecules : this compound is used as a building block in the synthesis of potential pharmaceuticals and agrochemicals. lookchem.commendelchemicals.com The alkyne functionality can be incorporated into novel drug candidates to explore their therapeutic potential. lookchem.com

Bioconjugation and Labeling : Through click chemistry, a molecule containing this compound can be attached to a biomolecule (like a protein or nucleic acid) that has been engineered to contain an azide (B81097) group. berkeley.educhemistryviews.org This allows for the specific attachment of probes, such as fluorescent dyes, for imaging and tracking in living cells.

Probing Biological Systems : The recent discovery of biosynthetic pathways for terminal alkyne-containing amino acids opens the door to engineering cells to produce proteins that incorporate these "unnatural" amino acids. berkeley.educhemistryviews.org This allows chemists to use the alkyne handle for a range of bioorthogonal chemistry applications, effectively "clicking" molecules onto proteins within a cellular environment. berkeley.edu

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

hexadec-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h1H,4-16H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIDYSLOTJMRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060880 | |

| Record name | 1-Hexadecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-74-3 | |

| Record name | 1-Hexadecyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexadecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexadecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadec-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Hexadecyne and Its Derivatives

Transition Metal-Catalyzed Alkynylation Reactions

Transition metal catalysis stands as a powerful tool for the formation of carbon-carbon bonds, offering mild and highly selective conditions for the synthesis of alkynes like 1-hexadecyne. youtube.com Catalytic systems based on palladium, copper, and other metals have been extensively developed for this purpose. rsc.orgbeilstein-journals.orgrsc.org

Sonogashira Coupling Strategies in this compound Synthesis

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of alkynes, forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a mild base. libretexts.org The versatility and mild reaction conditions have allowed for its use in the synthesis of complex molecules, including derivatives of this compound. wikipedia.orgubbcluj.ro

Research has demonstrated the successful use of this compound in Sonogashira couplings. For instance, it has been coupled with 8-bromoadenosine (B559644) and 8-bromo-2'-deoxyadenosine (B120125) to create C-8 substituted purine (B94841) nucleosides bearing long alkyl chains. ubbcluj.ro Another specific application involved the reaction of this compound with 2,2-difluoroethenyl tosylate. nii.ac.jp This reaction, catalyzed by a palladium-copper system, proceeded efficiently at room temperature to produce the corresponding difluorinated enyne derivative, 1,1-difluorooctadec-1-en-3-yne, in good yield. nii.ac.jp The reaction highlights the robustness of the Sonogashira coupling for incorporating the hexadecynyl group into functionalized molecules. nii.ac.jp

| Reactant 1 | Reactant 2 | Catalyst System | Solvent/Base | Temperature | Yield | Product |

|---|---|---|---|---|---|---|

| This compound | 2,2-Difluoroethenyl tosylate | Pd(PPh₃)₄ / CuI | Pr₂NH/THF | Room Temperature | 74% | 1,1-Difluorooctadec-1-en-3-yne |

Glaser Coupling Applications for this compound Analogues

The Glaser coupling is an oxidative homocoupling reaction of terminal alkynes used to synthesize symmetrical 1,3-diynes. mdpi.comorganic-chemistry.org The classical method involves a copper(I) salt, such as copper(I) chloride, an oxidant (typically oxygen or air), and a base. rsc.org This reaction is a fundamental strategy for constructing conjugated diyne systems, which are valuable in materials science and the synthesis of complex organic molecules. mdpi.comrsc.org

While the direct product of Glaser coupling of this compound is its symmetrical dimer, dotriaconta-15,17-diyne, the methodology is broadly applicable to terminal alkynes, making it a key reaction for producing analogues of this compound. mdpi.com A significant modification of this reaction is the Hay coupling, which uses a soluble copper-TMEDA (tetramethylethylenediamine) complex, enhancing its versatility across a wider range of solvents. organic-chemistry.orgrsc.org The development of greener protocols and various catalytic systems, including cobalt and heterogeneous copper catalysts, has further improved the efficiency and applicability of Glaser-type couplings. rsc.org Microwave irradiation has also been shown to facilitate Glaser couplings in solvent-free conditions. cem.com

| Catalyst | Oxidant | Base/Solvent | General Substrate | General Product |

|---|---|---|---|---|

| Copper(I) Salts (e.g., CuCl) | O₂ (Air) | Amine Base (e.g., Pyridine, TMEDA) / Alcohol or other organic solvents | Terminal Alkyne (R-C≡C-H) | Symmetrical Diyne (R-C≡C-C≡C-R) |

Other Metal-Catalyzed Alkyne Bond Formation

Beyond the well-established palladium and copper systems, other transition metals have emerged as effective catalysts for various organic transformations, including alkyne synthesis. frontiersin.org Iron, being earth-abundant and inexpensive, has garnered significant attention for catalyzing a range of reactions, including cross-coupling. rsc.org Cobalt is another first-row transition metal that shows high chemoselectivity and is used for transformations like coupling reactions and cycloadditions. frontiersin.org These alternative metal catalysts offer potential for developing new, more sustainable synthetic routes to alkynes and their derivatives. rsc.org While specific examples detailing the synthesis of this compound using these particular metals are less common in literature, the general principles of transition metal-catalyzed C-H activation and cross-coupling reactions provide a framework for future applications in alkyne chemistry. rsc.org

Dehydrohalogenation Routes to this compound

Dehydrohalogenation is a classical and fundamental method for the synthesis of alkynes. libretexts.org The reaction involves the elimination of two molecules of hydrogen halide (HX) from a vicinal (halides on adjacent carbons) or geminal (halides on the same carbon) dihalide. libretexts.orglibretexts.org This double elimination process, typically mediated by a strong base, results in the formation of the two π-bonds of the alkyne triple bond. libretexts.org

A direct example is the synthesis of this compound from 1-chlorohexadecane (B1210310) via dehydrohalogenation using a strong base like potassium hydroxide (B78521) in ethanol (B145695) under reflux, which can yield the product in approximately 60-70% purity before further purification.

Base-Mediated Elimination Reactions

The synthesis of alkynes via dehydrohalogenation of dihaloalkanes proceeds through a double E2 (bimolecular elimination) mechanism. libretexts.orglibretexts.org This concerted, single-step process requires a strong base to abstract a proton from a carbon adjacent to the carbon bearing a halogen, leading to the simultaneous formation of a π-bond and expulsion of the halide ion. numberanalytics.com For the reaction to occur twice to form an alkyne, strong reaction conditions are often necessary, such as high temperatures and very strong bases. libretexts.orgyoutube.com

Commonly used bases include alkali metal hydroxides (KOH) and alkoxides (e.g., potassium tert-butoxide). libretexts.orgyoutube.com However, for the synthesis of terminal alkynes like this compound, an even stronger base such as sodium amide (NaNH₂) in liquid ammonia (B1221849) is frequently employed. libretexts.orglibretexts.org This is because the terminal alkyne product is itself acidic and can be deprotonated by the base. Therefore, three equivalents of base are often required: two for the eliminations and one to neutralize the terminal alkyne product, which is then re-protonated during an aqueous workup. libretexts.org The use of NaNH₂ also helps to prevent potential rearrangement of the triple bond that can sometimes occur with hydroxide or alkoxide bases. libretexts.org

| Base | Typical Solvent | Notes |

|---|---|---|

| Potassium Hydroxide (KOH) | Ethanol | Requires high temperatures; effective for internal alkynes. |

| Sodium Amide (NaNH₂) | Liquid Ammonia (NH₃) | Very strong base; preferred for terminal alkynes to prevent rearrangement. Requires 3 equivalents for terminal alkynes. |

| Potassium tert-butoxide | tert-Butanol | A strong, bulky base. |

Phase Transfer Catalysis in Alkyne Synthesis

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reagents located in different immiscible phases, such as a solid-liquid or liquid-liquid system. wiley-vch.deijstr.org In the context of alkyne synthesis, PTC can be applied to dehydrohalogenation reactions. lookchem.com The methodology typically involves an organic phase containing the dihalide substrate and an aqueous or solid phase containing the base (e.g., concentrated or powdered potassium hydroxide). ptfarm.pl

A phase-transfer catalyst, usually a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the hydroxide or other basic anion from the inorganic phase into the organic phase. wikipedia.org This transfer creates a highly reactive, "naked" anion in the organic phase, which can then efficiently promote the elimination reaction under milder conditions than traditional homogeneous methods. wiley-vch.deptfarm.pl High yields of alkynes have been achieved rapidly from vicinal dibromides using powdered potassium hydroxide with catalytic amounts of a lipophilic phase transfer catalyst, such as a tetraalkylammonium salt. lookchem.comresearchgate.net This approach avoids the need for harsh solvents or extremely high temperatures, aligning with the principles of green chemistry. wikipedia.org

| Catalyst Type | Examples |

|---|---|

| Quaternary Ammonium Salts | Benzyltriethylammonium chloride, Tetraoctylammonium bromide |

| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium bromide |

Alkylation of Acetylene (B1199291) with Long-Chain Halides

One of the most fundamental and widely employed methods for the synthesis of this compound is the alkylation of acetylene with long-chain alkyl halides. This reaction relies on the generation of an acetylide anion from acetylene, which then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide to form a new carbon-carbon bond. libretexts.org

The process typically begins with the deprotonation of acetylene using a strong base. Common bases for this purpose include sodium amide (NaNH₂) or potassium hydroxide (KOH). The resulting acetylide anion is a potent nucleophile. libretexts.org This anion is then reacted with a suitable long-chain alkyl halide, such as 1-bromohexadecane. cdhfinechemical.com The acetylide ion displaces the halide in a substitution reaction, yielding the terminal alkyne, this compound. libretexts.org The reaction is most efficient with primary alkyl bromides and iodides, as secondary and tertiary halides are more prone to undergo elimination reactions in the presence of the strongly basic acetylide anion. libretexts.org

A well-documented laboratory method involves the use of the lithium acetylide-ethylenediamine complex. This complex reacts with 1-bromoalkanes in a solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF). The reaction is typically initiated at a low temperature and then allowed to proceed at room temperature.

Below is a table summarizing typical reaction conditions for the alkylation of acetylene to produce this compound.

| Base | Alkyl Halide | Solvent(s) | Typical Conditions |

| Sodium amide (NaNH₂) | 1-Bromohexadecane | Liquid Ammonia, Ether | Low temperature |

| Potassium hydroxide (KOH) | 1-Chlorohexadecane | Ethanol | Reflux |

| Lithium acetylide-ethylenediamine complex | 1-Bromohexadecane | DMSO, THF | Low to room temperature |

Stereoselective Synthesis of this compound Precursors

While this compound itself is an achiral molecule, the stereoselective synthesis of its precursors is crucial for the preparation of more complex, stereochemically defined molecules. Such precursors often contain one or more chiral centers, and their controlled synthesis allows for the creation of specific stereoisomers.

Modern organic synthesis offers several powerful strategies for achieving stereoselectivity. These include:

Chiral Pool Synthesis: This approach utilizes naturally occurring, enantiomerically pure starting materials, such as amino acids or sugars, which already contain the desired stereocenters. ethz.ch

Chiral Auxiliaries: An enantiopure group is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. ethz.ch Once the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. ethz.ch This method is highly efficient and is a cornerstone of modern stereoselective synthesis.

For instance, the synthesis of specific precursors for complex molecules can involve reactions like the Julia-Kocienski olefination, which allows for the stereoselective formation of alkenes. organic-chemistry.org By carefully choosing the reaction conditions, such as the base and solvent, one can control the geometry of the newly formed double bond, leading predominantly to either the (E) or (Z) isomer. organic-chemistry.org

Furthermore, enzymatic reactions offer a high degree of stereoselectivity. unipd.it Lipases, for example, can be used in the kinetic resolution of racemic alcohols, which can be precursors to this compound derivatives. unipd.it In a kinetic resolution, the enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the two enantiomers. unipd.it

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of this compound and other fine chemicals. archivemarketresearch.com

Key green chemistry strategies applicable to this compound synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids. semanticscholar.org

Catalysis: Employing catalysts, especially heterogeneous catalysts, can improve reaction efficiency, reduce waste, and allow for easier separation and recycling of the catalyst. semanticscholar.org Biocatalysts, such as enzymes, are particularly attractive as they often operate under mild conditions and exhibit high selectivity. acs.org

Energy Efficiency: Designing synthetic routes that can be conducted at ambient temperature and pressure to minimize energy consumption. acs.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product, thereby minimizing waste. acs.org

Microwave-assisted synthesis is one technique that aligns with green chemistry principles. It can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. mdpi.com For example, microwave irradiation has been shown to decrease the reaction time for the dehydrohalogenation of 1-chlorohexadecane by 40%.

Another green approach is the use of solvent-free reaction conditions, such as grinding or milling techniques, which can lead to high product yields without the need for potentially harmful solvents. mdpi.com

The following table summarizes some green chemistry approaches and their potential benefits in the context of alkyne synthesis.

| Green Chemistry Approach | Potential Benefits | Example Application |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Dehydrohalogenation of haloalkanes |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates | Various organic transformations |

| Use of Green Solvents (e.g., water, ionic liquids) | Reduced toxicity and environmental impact | Cycloaddition reactions |

| Biocatalysis (e.g., enzymes) | High selectivity, mild reaction conditions | Resolution of racemic precursors |

| Solvent-Free Reactions (e.g., grinding) | Elimination of solvent waste, high efficiency | Synthesis of various organic compounds |

Mechanistic Investigations of 1 Hexadecyne Reactivity

Advanced Studies of Hydrogenation Mechanisms

Hydrogenation is a foundational reaction for the saturation of unsaturated hydrocarbons like alkynes. youtube.comlibretexts.org The process involves the addition of hydrogen (H₂) across the triple bond, ultimately converting 1-hexadecyne into the corresponding fully saturated alkane, hexadecane (B31444).

The complete reduction of this compound to hexadecane is achieved through catalytic hydrogenation, a heterogeneous reaction where the reactants are in different phases. libretexts.org This process typically employs finely divided metal catalysts, which provide a surface for the reaction to occur, thereby lowering the activation energy. libretexts.orgreddit.com

The mechanism proceeds in several stages:

Adsorption: Both this compound and molecular hydrogen are adsorbed onto the surface of the metal catalyst. libretexts.orglibretexts.org Commonly used catalysts include platinum (Pt), often as Adams' catalyst (PtO₂), palladium (Pd) supported on carbon (Pd/C), and Raney nickel (Ni). youtube.comlibretexts.org

Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved, and the individual hydrogen atoms bind to the catalyst surface. libretexts.org

Stepwise Hydrogen Transfer: Hydrogen atoms are transferred sequentially from the metal surface to the carbons of the triple bond. libretexts.orglibretexts.org The first addition of two hydrogen atoms converts the alkyne to an alkene (1-hexadecene). This intermediate alkene remains adsorbed on the catalyst surface and rapidly undergoes a second hydrogenation to yield the final alkane product, hexadecane. youtube.com

Desorption: The resulting saturated hydrocarbon, being more weakly adsorbed, detaches from the catalyst surface, freeing the active sites for further reaction cycles. libretexts.org

The reaction is thermodynamically favorable as it leads to a more stable, lower-energy saturated product. libretexts.orglibretexts.org

Table 1: Catalysts and Conditions for Hydrogenation

| Catalyst | Typical Form | Solvent | Notes |

|---|---|---|---|

| Platinum (Pt) | Adams' Catalyst (PtO₂) | Ethanol (B145695), Acetic Acid | The PtO₂ is reduced by H₂ to finely divided Pt metal, which is the active catalyst. libretexts.org |

| Palladium (Pd) | Supported on Carbon (Pd/C) | Ethanol | A widely used and effective catalyst for hydrogenations. libretexts.org |

| Nickel (Ni) | Raney Nickel | Ethanol | A finely divided, porous nickel catalyst prepared from a Ni-Al alloy. libretexts.org |

Catalytic hydrogenation is characterized by its distinct stereochemistry. The reaction proceeds via a syn-addition, meaning that both hydrogen atoms add to the same face of the carbon-carbon multiple bond. youtube.comlibretexts.org This is because the reactants are co-adsorbed on the flat surface of the metal catalyst, and the hydrogen atoms are delivered from the catalyst surface to one side of the alkyne. libretexts.orgyoutube.com

For this compound, the stereochemical pathway is as follows:

The first syn-addition of two hydrogen atoms across the triple bond produces cis-hexadecene.

Before this intermediate can desorb from the catalyst surface, it undergoes a second syn-addition of hydrogen.

This second addition converts cis-hexadecene to hexadecane.

Because the final product, hexadecane, is achiral, the stereochemistry of the second addition step does not result in different stereoisomers. However, the principle of syn-addition is a fundamental mechanistic feature of catalytic hydrogenation. youtube.com

Catalytic Hydrogenation Pathways to Hexadecane

Detailed Analysis of Halogenation Reactions

Halogenation involves the addition of halogens, such as chlorine (Cl₂) or bromine (Br₂), across the triple bond of this compound. chemistrysteps.com This reaction proceeds via an electrophilic addition mechanism to yield vicinal dihalides and subsequently tetrahalides.

The addition of a halogen molecule (X₂) to an alkyne is a stereoselective process that results in anti-addition. This means the two halogen atoms add to opposite faces of the triple bond. chemistrysteps.com

The mechanism that accounts for this stereochemical outcome involves the formation of a cyclic halonium ion intermediate:

The electron-rich pi bond of this compound attacks the electrophilic halogen molecule, displacing a halide ion.

Instead of forming a discrete vinyl carbocation, the halogen atom forms a three-membered ring, known as a cyclic halonium (e.g., bromonium or chloronium) ion, with the two carbons of the original triple bond. chemistrysteps.com

The halide ion that was displaced in the first step then acts as a nucleophile. It attacks one of the carbons of the cyclic intermediate from the side opposite the bridging halogen. chemistrysteps.com This Sₙ2-like attack opens the strained ring.

This backside attack dictates the anti-addition stereochemistry, leading to the formation of a trans-dihaloalkene. For the halogenation of this compound, the initial product is (E)-1,2-dihalo-1-hexadecene. Since the starting alkyne is symmetrical with respect to the attacking nucleophile (i.e., the two carbons of the triple bond are attacked by a halide ion), regioselectivity is not a factor in the first addition of X₂. byjus.commasterorganicchemistry.com If the resulting alkene undergoes a second halogen addition, it will form a 1,1,2,2-tetrahalohexadecane.

Table 2: Stereochemical Control in Halogenation of this compound

| Reaction Step | Intermediate | Stereochemical Outcome | Product |

|---|---|---|---|

| First Halogen Addition | Cyclic Halonium Ion | Anti-addition | (E)-1,2-Dihalo-1-hexadecene |

| Second Halogen Addition | Cyclic Halonium Ion | Anti-addition | 1,1,2,2-Tetrahalohexadecane |

Hydroboration-Oxidation Mechanisms Leading to Hexadecan-1-ol

The hydroboration-oxidation of a terminal alkyne is a two-step reaction sequence that serves as a powerful method for producing carbonyl compounds. aakash.ac.inbyjus.com When applied to this compound, this reaction ultimately leads to the formation of an aldehyde, which can subsequently be converted to the primary alcohol, hexadecan-1-ol.

Step 1: Borane (B79455) Adduct Formation (Hydroboration)

The first step is the addition of a B-H bond across the triple bond. masterorganicchemistry.comwikipedia.org This reaction is both regioselective and stereoselective.

Regioselectivity: The reaction follows an anti-Markovnikov pattern. masterorganicchemistry.comwikipedia.orglibretexts.org The boron atom, which is the electrophile, adds to the terminal, less sterically hindered carbon of the triple bond, while the hydrogen atom adds to the internal carbon. libretexts.org

Stereoselectivity: The addition is a concerted syn-addition, where the boron and hydrogen atoms add to the same face of the alkyne in a single step through a four-membered transition state. wikipedia.orglibretexts.orglibretexts.org

To prevent a second hydroboration reaction on the resulting alkenylborane, sterically hindered borane reagents such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are typically used. masterorganicchemistry.comlibretexts.org The reaction with this compound yields a trialkylborane intermediate where the boron is attached to the terminal carbon. wikipedia.org

Step 2: Oxidation

The organoborane intermediate is then oxidized in the second step, commonly using hydrogen peroxide (H₂O₂) in an aqueous basic solution (e.g., NaOH). masterorganicchemistry.comnumberanalytics.com The mechanism involves:

The hydroperoxide ion (HOO⁻), formed by the deprotonation of H₂O₂ by the base, acts as a nucleophile and attacks the electron-deficient boron atom. byjus.comlibretexts.org

This is followed by a rearrangement where the alkyl group (the hexadecenyl group) migrates from the boron to the adjacent oxygen atom, displacing a hydroxide (B78521) ion. byjus.commasterorganicchemistry.com This migration occurs with retention of stereochemistry at the carbon atom.

The resulting boronic ester is then hydrolyzed by the aqueous base to yield an enol (i.e., hexadec-1-en-1-ol). byjus.com

This enol intermediate is unstable and rapidly tautomerizes to its more stable constitutional isomer, the aldehyde hexadecanal (B134135). byjus.comlibretexts.org

To arrive at the final product specified, hexadecan-1-ol, the aldehyde hexadecanal would undergo a subsequent reduction step.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 1,1,2,2-tetrahalohexadecane |

| (E)-1,2-dihalo-1-hexadecene |

| 1-Hexadecene (B165127) |

| This compound |

| 9-borabicyclo[3.3.1]nonane (9-BBN) |

| Borane |

| Bromine |

| Chlorine |

| cis-Hexadecene |

| Disiamylborane |

| Hexadecanal |

| Hexadecane |

| Hexadecan-1-ol |

| Hydrogen |

| Hydrogen peroxide |

| Nickel |

| Palladium |

| Platinum |

Acid-Catalyzed Hydration to Hexadecanal: Markovnikov Addition Revisited

The acid-catalyzed hydration of the terminal alkyne, this compound, presents a classic case of Markovnikov's rule, ultimately yielding a methyl ketone rather than an aldehyde. libretexts.orgyoutube.com This reaction is typically facilitated by a strong acid, such as sulfuric acid, in the presence of a mercury(II) sulfate (B86663) catalyst. youtube.com

The reaction commences with the electrophilic addition of a proton to the terminal carbon of the triple bond, the carbon atom that is already bonded to a hydrogen. libretexts.orglumenlearning.com This regioselectivity is dictated by Markovnikov's rule, which favors the formation of the more stable carbocation. youtube.comkhanacademy.org In the case of this compound, this leads to a vinylic carbocation where the positive charge resides on the second carbon atom.

Subsequently, a water molecule acts as a nucleophile, attacking the electrophilic carbocation. libretexts.orglumenlearning.com This results in the formation of a protonated enol. libretexts.org Deprotonation of this intermediate by a water molecule yields an enol, which is an alcohol bonded to a vinyl carbon. libretexts.org Enols are generally unstable and readily undergo tautomerization, a process involving a simultaneous proton and double bond shift, to form a more stable keto isomer. libretexts.orglumenlearning.com For this compound, this tautomerization results in the formation of 2-hexadecanone, a methyl ketone, as the final product. libretexts.orglumenlearning.com

Table 1: Key Intermediates and Products in the Acid-Catalyzed Hydration of this compound

| Compound Name | Formula | Role in Reaction |

| This compound | C₁₆H₃₀ | Starting Material |

| Vinylic Carbocation | [C₁₄H₂₉C(OH)=CH₂]⁺ | Intermediate |

| Enol | C₁₄H₂₉C(OH)=CH₂ | Intermediate |

| 2-Hexadecanone | C₁₆H₃₂O | Final Product |

Cycloaddition Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group of this compound is a versatile functional group for participating in various cycloaddition reactions, which are powerful methods for constructing cyclic molecules. wikipedia.orgnumberanalytics.com These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes like this compound and various azides. tcichemicals.comwikipedia.orgorganic-chemistry.org This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.org The resulting 1,2,3-triazole ring is a stable and robust linker. tcichemicals.com

The CuAAC reaction has been utilized to create libraries of amphiphilic compounds by reacting a series of terminal alkynes, including this compound, with various azide (B81097) head groups. acs.org These reactions typically proceed to full conversion with high purity. acs.org

In a broader context, click chemistry has found extensive applications in drug discovery, bioconjugation, and materials science due to its reliability and modularity. pcbiochemres.com The formation of the triazole ring is a thermodynamically favorable process that leads specifically to one product. organic-chemistry.org

Beyond click chemistry, the terminal alkyne of this compound can participate in other cycloaddition reactions. [2+2] cycloadditions involve the reaction of two unsaturated components to form a four-membered ring. wikipedia.org While photochemical [2+2] cycloadditions between enones and alkenes are well-known, the thermal cycloaddition of an alkyne can also occur. wikipedia.org

[2+3] cycloadditions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile (in this case, the alkyne) to form a five-membered ring. numberanalytics.com The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a classic example, though the copper-catalyzed version is more widely used due to its superior regioselectivity and reaction rates. organic-chemistry.org Another example is the strain-promoted alkyne-nitrone cycloaddition (SPANC), which reacts a strained cyclooctyne (B158145) with a nitrone to form an N-alkylated isoxazoline. wikipedia.org

Table 2: Comparison of Cycloaddition Reactions with this compound

| Reaction Type | Reactant 2 | Product Ring System | Key Features |

| CuAAC (Click Chemistry) | Azide | 1,2,3-Triazole | High yield, regioselective, mild conditions. organic-chemistry.org |

| [2+2] Cycloaddition | Alkene/Enone | Cyclobutane/Cyclobutene | Can be thermally or photochemically induced. wikipedia.org |

| [2+3] Cycloaddition (non-azide) | Nitrone | Isoxazoline | Can be strain-promoted for metal-free conditions. wikipedia.org |

Click Chemistry with Azides: 1,2,3-Triazole Formation

Oxidative Cleavage Reactions and Ozonolysis

The triple bond of this compound can be completely cleaved through oxidative reactions, most notably ozonolysis. byjus.com This process involves the reaction of the alkyne with ozone (O₃) followed by a workup step, leading to the formation of carboxylic acids. byjus.comyoutube.com

In the ozonolysis of an internal alkyne, the molecule is cleaved at the triple bond, and each of the alkyne carbons is oxidized to a carboxylic acid. youtube.com For a terminal alkyne like this compound, the reaction yields a carboxylic acid from the internal alkyne carbon and carbon dioxide from the terminal alkyne carbon. youtube.com Thus, the ozonolysis of this compound produces pentadecanoic acid and carbon dioxide.

The mechanism of ozonolysis involves the initial formation of a highly unstable primary ozonide (molozonide), which rapidly rearranges to a more stable ozonide (a 1,2,4-trioxolane). libretexts.org Subsequent workup with water cleaves the ozonide to the final carboxylic acid products. youtube.com

Other strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also be used to achieve oxidative cleavage of alkynes, yielding similar carboxylic acid products. numberanalytics.com Iron-catalyzed oxidative cleavage has also been reported, where the reaction temperature can influence whether a 1,2-dione is formed or complete cleavage to carboxylic acids occurs. researchgate.net

Table 3: Products of Oxidative Cleavage of this compound

| Reagent | Product(s) |

| 1. O₃, 2. H₂O | Pentadecanoic acid, Carbon dioxide |

| Hot, conc. KMnO₄ | Pentadecanoic acid, Carbon dioxide |

C-H Activation and Functionalization Strategies

The terminal C-H bond of this compound, being adjacent to the sp-hybridized carbon, is relatively acidic and can be activated for various functionalization reactions. nih.govacs.org This C-H activation is a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds directly from the alkyne.

One prominent example is the metal-catalyzed C-H activation. chemrxiv.org For instance, rhodium complexes can activate the terminal C-H bond of alkynes, including those with a hexyl chain, to form rhodium-alkynyl hydride complexes. nih.govacs.org These intermediates can then undergo further reactions. The strength of the resulting metal-carbon bond is notably higher for alkynyl groups compared to aryl or alkyl groups. nih.govacs.org

Furthermore, C-H activation can be a key step in catalytic cycles for reactions like alkenylation, annulation, and alkynylation. chemrxiv.org In these processes, a metal catalyst activates the C-H bond, followed by insertion of an alkyne into the metal-carbon bond, leading to a variety of functionalized products. chemrxiv.org

Recent research has also explored steering reaction pathways on surfaces. For example, the introduction of oxygen can steer the on-surface reaction of terminal alkynes from C-C coupling towards C-H activation. acs.org Additionally, the presence of bromine adatoms on a silver surface has been shown to promote C-H bond activation in terminal alkynes at room temperature. rsc.org Palladium-catalyzed C-H cyclization has also been employed in the synthesis of complex hetero-π-conjugated compounds starting from precursors that include a this compound unit. researchgate.net

Table 4: Examples of C-H Activation Strategies for Terminal Alkynes

| Catalyst/Promoter | Reaction Type | Significance |

| Rhodium complexes | C-H bond activation | Formation of stable metal-alkynyl complexes. nih.govacs.org |

| Oxygen on metal surfaces | On-surface C-H activation | Selective functionalization by steering reaction pathways. acs.org |

| Bromine adatoms on Ag(111) | C-H bond activation | Enables reaction at milder conditions. rsc.org |

| Palladium catalysts | C-H cyclization | Synthesis of complex heterocyclic structures. researchgate.net |

Catalytic Applications and Transformations of 1 Hexadecyne

1-Hexadecyne as a Ligand in Organometallic Catalysis

In organometallic chemistry, ligands are molecules or ions that bond to a central metal atom. The nature of the ligand can exquisitely tune the catalyst's reactivity and selectivity. nih.gov Alkynes, including this compound, can function as ligands by donating electrons from their π-orbitals to the metal center. Typically, an alkyne ligand donates two electrons to the metal. libretexts.orgwiley-vch.de The interaction between the alkyne's triple bond and the metal can activate the alkyne for further reactions.

While this compound itself is more commonly used as a substrate in catalytic reactions, its ability to coordinate to metal centers is a fundamental aspect of its reactivity. For instance, in hydrosilylation reactions used to form self-assembled monolayers (SAMs) on silicon surfaces, the process involves the addition of Si-H bonds across the carbon-carbon triple bond. This interaction is analogous to the coordination of the alkyne to a metal catalyst, which facilitates the bond-forming process. The long alkyl chain of this compound is particularly useful in materials science for creating well-defined organic monolayers. acs.org Organometallic complexes featuring alkyne ligands are pivotal in many catalytic cycles, and while specific examples detailing this compound as a persistent ligand within a catalyst are specialized, its role as a transiently coordinating substrate is central to many transformations it undergoes.

Catalysis in Polymerization Reactions Involving this compound

This compound and its derivatives can serve as monomers in polymerization reactions to produce polymers with unique properties. The polymerization of substituted alkynes is often achieved using transition metal catalysts. A notable example is the polymerization of 1-chloro-1-alkynes using catalysts like molybdenum (MoCl5) and tungsten (WCl6). researchgate.net

Research into the polymerization of 1-chloro-1-hexadecyne, which features a long C14 alkyl chain, has shown that it polymerizes effectively. researchgate.net The resulting poly(1-chloro-1-hexadecyne) is described as a white, rubbery material. researchgate.net Unlike polymers derived from shorter-chain 1-chloro-alkynes which are typically white solids, the long alkyl chain of this compound imparts this distinct rubbery characteristic. researchgate.net These polymers are generally soluble in many organic solvents, are thermally stable in air, and are electrically insulating. researchgate.net The polymerization proceeds to high molecular weights, as indicated in the table below. researchgate.net

Table 1: Polymerization of Various 1-Chloro-1-alkynes

| Monomer | Alkyl Group (R) | Catalyst | Polymer Properties | Molecular Weight (Mw) |

|---|---|---|---|---|

| 1-Chloro-1-hexyne | n-C₄H₉ | WCl₆ | White solid | 1 x 10⁶ |

| 1-Chloro-1-octyne | n-C₆H₁₃ | MoCl₅, WCl₆ | White solid | 2 x 10⁵ - 2 x 10⁶ |

| 1-Chloro-1-decyne | n-C₈H₁₇ | MoCl₅, WCl₆ | White solid | 2 x 10⁵ - 2 x 10⁶ |

| 1-Chloro-1-hexadecyne | n-C₁₄H₂₉ | MoCl₅, WCl₆ | White rubbery material | 2 x 10⁵ - 2 x 10⁶ |

Data sourced from research on the synthesis and properties of poly(1-chloro-1-alkynes). researchgate.net

Biocatalytic Transformations of Terminal Alkynes

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions compared to traditional chemical methods. georgiasouthern.educsic.es The transformation of terminal alkynes like this compound is an area of growing interest, with enzymes capable of mediating both oxidations and reductions.

The enzymatic transformation of terminal alkynes presents both opportunities and challenges. The triple bond can be a substrate for various enzymes, but its reactivity can also lead to instability under certain enzymatic conditions. georgiasouthern.edu

Oxidation: Chemically, this compound can be oxidized to form hexadecanoic acid using strong oxidizing agents. In biocatalysis, enzymes from the cytochrome P450 family are well-known for their ability to catalyze the oxidation of a wide variety of substrates, including the cleavage of C-C bonds. nih.gov While direct enzymatic oxidation of this compound to its corresponding carboxylic acid is a plausible transformation, a more novel enzymatic reaction is halogenation. Recently, a flavin-dependent halogenase (FDH) named JamD was discovered, which is capable of the direct halogenation (bromination and chlorination) of terminal alkynes. nih.gov This enzyme shows a distinct chemoselective preference for terminal alkynes and represents the first discovered example of an enzyme-mediated halogenation to produce a haloalkyne. nih.gov

Reduction: The reduction of the triple bond in this compound can yield the corresponding alkene or alkane. In biocatalysis, alcohol dehydrogenases are often used for the enantioselective reduction of ketones. georgiasouthern.edu However, studies involving the reduction of ketones with terminal alkyne functionalities have found that these substrates can be unstable under the enzymatic reaction conditions. georgiasouthern.edu For example, attempts to use an alcohol dehydrogenase for the asymmetric reduction of certain terminal propargyl ketones were unsuccessful, as the terminal alkynes proved incompatible with the enzymatic conditions. georgiasouthern.edu In contrast, the same enzyme demonstrated good conversion and excellent enantioselectivity with internal alkynes, highlighting the specific challenges posed by the terminal alkyne group in some biocatalytic reduction systems. georgiasouthern.edu

Table 2: Summary of Biocatalytic Transformations for Terminal Alkynes

| Enzyme Class | Reaction Type | Substrate Type | Product Type | Outcome/Remarks |

|---|---|---|---|---|

| Flavin-Dependent Halogenase (FDH) | Halogenation | Terminal Alkyne | Haloalkyne | Successful bromination of terminal alkynes by the enzyme JamD has been demonstrated. nih.gov |

| Alcohol Dehydrogenase | Reduction | Terminal Propargyl Ketone | Propargyl Alcohol | Terminal alkyne substrates proved to be unstable and incompatible with the enzymatic reaction conditions. georgiasouthern.edu |

| Alcohol Dehydrogenase | Reduction | Internal Acetylenic Ketone | Acetylenic Alcohol | Good conversion (75%) and excellent enantioselectivity (>99% ee) were achieved. georgiasouthern.edu |

Data sourced from studies on enzymatic transformations of alkynes. nih.govgeorgiasouthern.edu

Applications of 1 Hexadecyne in Materials Science Research

1-Hexadecyne in the Synthesis of Novel Polymeric Materials

The terminal alkyne of this compound is a key feature for its use in polymerization. It can act as a monomer or a functional component to introduce specific properties into a polymer structure. mendelchemicals.comnumberanalytics.com Research has demonstrated the polymerization of this compound derivatives, such as 1-chloro-1-hexadecyne, which results in high molecular weight polymers with unique material properties, like the formation of a white rubbery material. researchgate.net The reactivity of the triple bond is central to forming the backbone of these polymers or for attachment as a side chain. researchgate.net

The incorporation of the this compound moiety into polymer structures enables the creation of complex and highly functional architectures. numberanalytics.com The alkyne group is a versatile handle for various chemical reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". numberanalytics.com This high-efficiency reaction allows for the precise construction of sophisticated polymer designs.

Researchers utilize this compound and similar alkynes to build diverse polymer architectures, including:

Graft Copolymers: Where alkyne side chains are attached to a pre-existing polymer backbone, allowing for subsequent modification. numberanalytics.com

Block Copolymers: By incorporating alkyne functionalities at the end of polymer chains, different blocks can be linked together to form well-defined nanostructures. numberanalytics.com

Cross-linked Networks: The alkyne groups can participate in cross-linking reactions, leading to the formation of polymer networks and gels with tailored mechanical and thermal properties. numberanalytics.com

Dendrimers and Hyperbranched Polymers: The use of bifunctional molecules containing alkynes has led to the synthesis of highly branched, tree-like polymers with a high density of functional groups. acs.org

A common strategy involves post-polymerization modification, where a polymer is first synthesized and then functionalized with alkyne groups. acs.orgnih.gov This approach allows for the introduction of the reactive alkyne group onto a wide variety of polymer backbones, which can then be used for further conjugation with other molecules, such as sugars or peptides, via click chemistry. acs.org

| Polymer Architecture | Synthesis Strategy Involving Alkynes | Resulting Properties/Applications |

| Graft Copolymers | Grafting alkyne-containing side chains onto a polymer backbone. | Modified surface properties, functional materials. |

| Block Copolymers | Using terminal alkynes to link different polymer blocks. | Self-assembly into ordered nanostructures. |

| Cross-linked Networks | Using alkynes as points for cross-linking reactions. | Enhanced mechanical strength, thermal stability, gel formation. |

| Dendrimers | Stepwise synthesis using monomers with multiple alkyne/azide (B81097) groups. | High functional group density, drug delivery, catalysis. |

Development of Functionalized Surfaces and Coatings

This compound is a significant compound for the development of functionalized surfaces and coatings, a process critical for modifying the properties of a material's interface without altering its bulk characteristics. chemicalbook.comchemicalbook.comlookchem.comnumberanalytics.com The terminal alkyne group can be readily attached to various substrates, creating a surface that can be further modified for specific applications. ontosight.aichemicalbook.com

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. wikipedia.orgossila.com this compound is particularly useful for creating SAMs on silicon surfaces.

The primary method for attaching this compound to silicon is through a hydrosilylation reaction. This process involves the reaction of the terminal alkyne with a hydrogen-terminated silicon surface (Si-H), forming a highly stable silicon-carbide (Si-C) covalent bond. This technique produces well-defined, high-quality organic monolayers. researchgate.net Studies have shown that using alkynes like this compound can lead to better surface coverage compared to analogous alkenes. The resulting alkyne-terminated SAM can then be used as a platform for subsequent "click" reactions, such as thiol-yne chemistry, to attach a wide range of functional molecules. researchgate.net

| Property | Description |

| Formation Mechanism | Spontaneous chemisorption and organization of molecules on a substrate. wikipedia.orgossila.com |

| Substrate Example | Hydrogen-terminated silicon (Si-H). |

| Attachment Chemistry | Hydrosilylation, forming a stable Si-C bond. |

| Monolayer Quality | Forms well-defined, high-coverage monolayers. researchgate.net |

| Further Functionalization | The terminal alkyne is available for subsequent "click" reactions. researchgate.net |

Beyond SAMs, this compound is employed in various surface modification techniques to tailor the properties of materials. numberanalytics.comaimspress.com These methods aim to control characteristics such as wettability, adhesion, and biocompatibility. nih.govdiva-portal.org

Key techniques involving this compound include:

Chemical Grafting: Covalently attaching this compound to a surface to introduce the reactive alkyne handle. This is often achieved through reactions like hydrosilylation on silicon or esterification on surfaces with hydroxyl groups. numberanalytics.com

Photochemical Patterning: Using light to initiate the reaction of this compound with a surface in specific patterns. This allows for the creation of micro- and nanopatterned functional surfaces. thegoodscentscompany.com

Multi-step Functionalization: A surface is first modified with this compound. In a second step, other molecules are attached to the alkyne group via click chemistry, allowing for the creation of complex, multifunctional surfaces. researchgate.net

These modifications are crucial for applications in biosensors, where specific proteins or DNA might be attached, and in microelectronics, to control surface energy and prevent stiction of components. nih.govaip.org

Self-Assembled Monolayers (SAMs) Utilizing this compound

Research on Liquid Crystalline Phases Derived from this compound

Liquid crystals represent a state of matter with properties between those of a conventional liquid and a solid crystal. wikipedia.org The formation of liquid crystal phases is typically associated with molecules that have an anisotropic shape, such as rod-like (calamitic) or disk-like (discotic) structures. wikipedia.orgnih.gov These molecules often consist of a rigid core (e.g., phenyl rings) and one or more flexible terminal chains. nih.gov

While this compound itself is not a liquid crystal, its long, flexible 14-carbon chain is a structural motif commonly found in liquid crystalline compounds. nih.gov Research in this area focuses on using this compound as a precursor to synthesize mesogenic (liquid crystal-forming) molecules. By chemically attaching the hexadecyl group of this compound to a rigid molecular core, it is possible to induce liquid crystalline behavior. For example, 4-alkoxycinnamic acids, which are known to be mesogenic, exhibit liquid crystal phases when the alkoxy chain is sufficiently long, with derivatives containing up to 16 carbon atoms showing both nematic and smectic phases. nih.gov Therefore, the primary role of this compound in this context is as a building block to provide the necessary flexible tail in the design of new liquid crystalline materials.

| Liquid Crystal Phase | Molecular Ordering | Potential Role of this compound Derivative |

| Nematic | Molecules have long-range orientational order but no positional order. mdpi.com | Provides a flexible tail to a rigid core, promoting nematic phase formation at higher temperatures. nih.gov |

| Smectic | Molecules have orientational order and are arranged in layers (1D positional order). mdpi.com | The long alkyl chain helps in the formation of layered structures characteristic of smectic phases. nih.gov |

| Cholesteric (Chiral Nematic) | Molecules are arranged in a helical structure. wikipedia.org | Can be incorporated into chiral molecules to form chiral nematic phases. |

Electronic and Optical Properties of this compound-Containing Materials

The incorporation of this compound into materials can significantly influence their electronic and optical properties. escholarship.org The triple bond of the alkyne and the polymers derived from it create a π-conjugated system, which is known to be responsible for many interesting electronic phenomena. analis.com.my

Research has shown that functionalizing semiconductor surfaces with monolayers derived from this compound can precisely control their electronic properties. researchgate.net For instance, attaching this compound monolayers to silicon nanowires allows for the tuning of their electrical conductivity. researchgate.net This is critical for the development of sensitive chemical and biological sensors based on these nanostructures.

Alkyne-Capped Nanoparticles

This compound serves as a critical surface ligand, or capping agent, in the synthesis and stabilization of metal nanoparticles. frontiersin.orgnih.gov Capping agents are essential for controlling nanoparticle growth, preventing aggregation, and imparting desired functionalities and solubility. nih.govnih.gov The terminal alkyne group of this compound can form strong bonds with metal surfaces, while the long hexadecyl chain provides a sterically hindering layer that ensures the colloidal stability of the nanoparticles. nih.govajchem-a.com

Research has shown that this compound and other terminal alkynes can stabilize ruthenium (Ru) nanoparticles through the formation of ruthenium-vinylidene interfacial bonds. researchgate.netebi.ac.uk This bonding occurs due to a tautomeric rearrangement of the alkyne upon attachment to the ruthenium surface. researchgate.netebi.ac.uk This specific linkage is not merely a passive stabilization mechanism; it actively influences the electronic properties of the nanoparticle system. The conjugated nature of the Ru=C=CH-R bond facilitates electronic communication between the metallic core and the organic ligand shell. researchgate.net

Studies on ruthenium nanoparticles capped with a series of 1-alkynes, from 1-hexyne (B1330390) to this compound, have provided detailed insights into how the chain length of the alkyne ligand affects the final properties of the nanocomposite material. researchgate.netebi.ac.uk Thermogravimetric analysis (TGA) has been used to determine the number of ligands per nanoparticle and their packing density on the surface. researchgate.netebi.ac.uk For instance, ruthenium nanoparticles with a core diameter of approximately 2.12 nm were found to be capped by a specific number of alkyne ligands, which varied with the length of the alkyl chain. researchgate.netebi.ac.uk

The electronic conductivity of films made from these alkyne-capped nanoparticles has been a key area of investigation. researchgate.netebi.ac.uk It was observed that these materials exhibit ohmic behavior, and their conductivity is dependent on temperature. researchgate.netebi.ac.uk A significant finding is the difference in the electronic coupling coefficient (β) for nanoparticles capped with short-chain versus long-chain alkynes. Nanoparticles capped with longer alkynes, including 1-dodecyne, 1-tetradecyne, and this compound, showed a higher β value (1.44 Å⁻¹) compared to those with shorter chains (0.31 Å⁻¹). researchgate.net This suggests that the long, saturated alkyl chains of ligands like this compound play a dominant role in controlling the interparticle charge transfer, acting as a more significant barrier compared to the shorter chains. researchgate.netresearchgate.net

The following table summarizes key research findings on ruthenium nanoparticles capped with various 1-alkynes, including this compound.

Research Findings on Alkyne-Capped Ruthenium Nanoparticles

| Ligand | Nanoparticle Diameter (nm) | Ligands per Nanoparticle | Molecular Footprint (Ų) | Activation Energy (meV) | Electronic Coupling Coefficient (β) (Å⁻¹) |

|---|---|---|---|---|---|

| 1-Hexyne | 2.12 ± 0.72 | ~96 | ~15 | 70 - 90 | 0.31 |

| 1-Octyne | 2.12 ± 0.72 | - | - | 70 - 90 | 0.31 |

| 1-Decyne | 2.12 ± 0.72 | - | - | 70 - 90 | 0.31 |

| 1-Dodecyne | 2.12 ± 0.72 | - | - | 70 - 90 | 1.44 |

| 1-Tetradecyne | 2.12 ± 0.72 | - | - | 70 - 90 | 1.44 |

| This compound | 2.12 ± 0.72 | ~65 | ~20 | 70 - 90 | 1.44 |

Data sourced from studies on alkyne-stabilized ruthenium nanoparticles. researchgate.netebi.ac.uk

Biological and Biomedical Research Applications of 1 Hexadecyne

Investigations into Antimicrobial Properties of Alkyne Derivatives

The search for novel antimicrobial agents is a critical area of research, and alkyne derivatives have emerged as a promising class of compounds. Research indicates that certain alkyne derivatives exhibit significant antimicrobial properties. journaljpri.com For example, a study on 1-alkyne (C6-C17) derivatives of tetrahydroisoquinoline found that these compounds displayed both antibacterial and antifungal effects against several strains of bacteria and fungi. journaljpri.com Specifically, 1-nonyl-6,7-dimethoxy-1,3,4-tetrahydroisoquinoline was identified as having strong antimicrobial activity. journaljpri.com

Furthermore, studies have shown that alkyne-containing molecules can be effective against various pathogens. beilstein-journals.orgnih.gov The synthesis of 1,2,3-triazole derivatives from various alkynes has produced compounds with potent inhibition rates of fungal growth and notable bacterial growth-inhibiting effects compared to parent compounds. beilstein-journals.org The inclusion of the alkyne functional group is a key component in the design of these new potential antimicrobial agents. researchgate.net While direct studies on 1-hexadecyne's intrinsic antimicrobial activity are part of broader phytochemical analyses, its role as a precursor for more complex antimicrobial molecules is significant. researchgate.net For instance, research demonstrated that adding a related compound, 1-hexadecene (B165127), to a culture of the endophytic fungus Berkleasmium sp. Dzf12 dramatically increased the production of palmarumycins C₂ and C₃, which possess strong antimicrobial activity.

| Compound | Yield with Enhancer (g/L) | Control Yield (g/L) | Increase Factor |

|---|---|---|---|

| Palmarumycin C₂ | 0.40 | 0.01 | 40.0 |

| Palmarumycin C₃ | 1.19 | 0.02 | 59.5 |

Role in Cell Membrane Interaction Studies and Drug Delivery Systems

The long alkyl chain of this compound gives it lipid-like properties, making it a useful tool for studying interactions with cell membranes. uib.no More than half of all proteins interact with cell membranes, which control how molecules can engage with intracellular components. uib.no The lipid portion of molecules can anchor them to the cell membrane, facilitating interactions that are crucial for drug delivery and understanding biological processes. nih.gov For instance, anchoring peptides to membranes can enhance their ability to deliver proteins into cells. nih.gov

The investigation of this compound's potential in drug delivery systems is an active area of research. Its ability to form stable complexes with therapeutic agents could enhance their solubility and bioavailability. Nanoparticles made from materials like polylactic acid (PLA) are being developed as drug delivery systems, and the covalent immobilization of enzymes onto these nanoparticles can increase their stability. mdpi.com The principles of using long-chain hydrocarbons to modify and stabilize such systems are relevant to compounds like this compound.

This compound as a Building Block in Pharmaceutical Synthesis

This compound serves as a key starting material and reactive intermediate in the synthesis of various specialty chemicals and pharmaceutical compounds. mendelchemicals.comlookchem.com The terminal alkyne group is highly reactive and can participate in numerous chemical reactions, such as addition, oxidation, and reduction, allowing for its conversion into other functional groups. This reactivity is leveraged by chemists to construct more complex molecules with potential therapeutic applications. lookchem.comarchivemarketresearch.com For example, alkyne derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), where the alkyne group reacts covalently with the active site cysteine of the enzyme. nih.gov

A significant application of this compound in pharmaceutical synthesis is its use as a precursor for natural product analogues. One prominent example is the synthesis of muricatacin, a biologically active compound with cytotoxic activity against various human tumor cell lines. arkat-usa.orgresearchgate.net

Bioconjugation Strategies Utilizing this compound

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule like a protein or nucleic acid. nih.govbionordika.no This technique is fundamental in biomedical research and drug development, enabling the creation of antibody-drug conjugates (ADCs), diagnostic probes, and tools for studying cellular processes. bionordika.norjsocmed.com The alkyne functional group is a key player in many modern bioconjugation strategies due to its specific reactivity. nih.gov

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible. tcichemicals.comwikipedia.org The most prominent click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring by joining an azide (B81097) and a terminal alkyne. tcichemicals.comwikipedia.orgnih.gov The terminal alkyne of this compound makes it an ideal substrate for this reaction. tcichemicals.com

The CuAAC reaction is widely used in bioconjugation because azides and alkynes are largely absent in biological systems, ensuring that the reaction is highly specific and does not interfere with native cellular processes. nih.govnih.gov This bioorthogonal nature allows for the precise attachment of reporter molecules, drugs, or other functionalities to biomolecules in complex environments, including on the surface of or inside living cells. nih.govnih.gov This strategy has been used to modify viruses, synthesize enzyme inhibitors, and create large libraries of compounds for drug screening. tcichemicals.com

| Characteristic | Description |

|---|---|

| Modularity | Combination of simple, readily available building blocks. tcichemicals.com |

| High Yield | Reactions typically give very high chemical yields of the desired product. tcichemicals.com |

| Biocompatibility | Reaction proceeds in water and under physiological conditions, making it suitable for use with biomolecules. tcichemicals.comnih.gov |

| Selectivity | The reacting groups (azide and alkyne) are mutually reactive but do not cross-react with other functional groups found in biological systems. nih.gov |

| Minimal Byproducts | Generates almost no byproducts, simplifying purification. tcichemicals.com |

Achieving site-specific modification of proteins is a major goal in chemical biology and drug development, as it allows for the creation of homogeneous products with uniform properties and optimal function. nih.govnih.gov Traditional methods often result in a random mixture of products, which can compromise the protein's activity. nih.gov

The use of bioorthogonal reactions, such as click chemistry, enables precise control over the location of modification. core.ac.uk One advanced strategy involves incorporating a non-canonical amino acid containing an alkyne or azide group into a protein at a specific site using genetic code expansion techniques. core.ac.uk This uniquely reactive handle can then be targeted with a corresponding azide- or alkyne-containing molecule, such as a derivative of this compound. This approach allows for the attachment of drugs, polymers, or imaging agents to a single, predetermined location on a protein, which is crucial for developing next-generation protein therapeutics and research tools. nih.govcore.ac.ukrsc.org

Click Chemistry in Bioconjugation

Occurrence of this compound in Natural Extracts and Biological Systems

This compound (C₁₆H₃₀) is a long-chain terminal alkyne that has been identified as a constituent in a variety of natural sources, ranging from higher plants to insects. rsdjournal.org Its presence in these organisms suggests potential roles in their chemical ecology and biochemistry. Research has primarily focused on identifying and quantifying this compound in extracts derived from different biological materials.

Occurrence in Plant Extracts

Gas chromatography-mass spectrometry (GC-MS) analysis has been a key technique in identifying this compound in various plant extracts. The compound has been detected in the essential oils and solvent extracts of several plant species.

Detailed research findings have reported its presence in:

Acacia pennata : The volatile oil of this plant was found to contain a significant amount of this compound, constituting 14.96% of the oil.

Hordeum vulgare (Barley Grass) : A methanolic extract of barley grass revealed the presence of this compound at 6.98%.

Ensete superbum : Analysis of the seed powder from this plant, which is used in traditional medicine, showed that this compound was a notable constituent, making up 9.71% of the extract.

Xylopia aethiopica : The methanol (B129727) extract of the fruits of this plant contained this compound at a concentration of 5.63%. scirp.org

Grewia pubescens : The volatile oil of this species was found to contain 3.44% this compound.

Tetracarpidium conophorum : In the essential oil extracted from the leaves, this compound was identified at 2.33%. heraldopenaccess.us

Melanthera scandens : The leaf extract of this plant showed the presence of this compound, which accounted for 0.50% of the constituents identified. xiahepublishing.com

Calotropis procera : A study of the leaf extract of this Ethiopian medicinal plant identified this compound, although at a lower concentration of 0.3394%. nih.gov

The compound has also been reported in Houttuynia cordata, Hamamelis virginiana, and the ethanolic extract of Ruellia prostrata leaves, though quantitative data in these specific studies are not always emphasized. nih.govbotanyjournals.com

The following table summarizes the quantitative findings of this compound in various plant extracts.

| Plant Species | Part Used | Type of Extract | Percentage of this compound |

| Acacia pennata | - | Volatile Oil | 14.96% |

| Ensete superbum | Seed | Methanolic Extract | 9.71% |

| Hordeum vulgare | Grass | Methanolic Extract | 6.98% |

| Xylopia aethiopica | Fruit | Methanolic Extract | 5.63% |

| Grewia pubescens | - | Volatile Oil | 3.44% |

| Tetracarpidium conophorum | Leaf | Essential Oil | 2.33% |

| Melanthera scandens | Leaf | - | 0.50% |

| Calotropis procera | Leaf | - | 0.34% |

Data compiled from multiple research sources identifying this compound as a natural constituent in plant extracts. scirp.orgheraldopenaccess.usxiahepublishing.comnih.gov

Occurrence in Biological Systems

Beyond the plant kingdom, this compound has been identified in the complex chemical profiles of insects. Specifically, it has been detected as one of the cuticular hydrocarbons (CHCs) of the ant species Odontomachus bauri. rsdjournal.org Cuticular hydrocarbons are crucial for insects as they form a protective layer on the cuticle to prevent water loss and also play a significant role in chemical communication, such as nestmate recognition. rsdjournal.org The presence of this compound in the CHC profile of O. bauri indicates its potential involvement in the chemical ecology of this species. rsdjournal.org Furthermore, this compound is utilized in the laboratory synthesis of insect pheromones, such as the queen pheromone of the ant Lasius niger, highlighting the relevance of this alkyne structure in biological signaling molecules. mdpi.combiologists.com

Advanced Analytical Techniques for 1 Hexadecyne Characterization and Reaction Monitoring

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is the cornerstone for determining the molecular structure of 1-Hexadecyne. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon skeleton and hydrogen environments within the this compound molecule.

In ¹H NMR spectroscopy, the terminal alkyne proton (H-1) is highly characteristic. It typically appears as a triplet in the range of δ 1.8–2.1 ppm due to coupling with the two protons on the adjacent carbon (C-3). In one study of a related long-chain terminal alkyne, the terminal proton signal was observed at δ 2.73. nih.gov The long methylene (B1212753) chain (-(CH₂)₁₂-) protons overlap to form a large, complex signal around δ 1.2-1.6 ppm, while the terminal methyl group protons appear as a triplet at approximately δ 0.9 ppm.

¹³C NMR spectroscopy provides direct insight into the carbon framework. To simplify the spectrum, it is often acquired using proton-decoupling, where all carbon signals appear as singlets. libretexts.org The sp-hybridized carbons of the alkyne group are particularly diagnostic, resonating in a distinct region of the spectrum. libretexts.org For a C14 terminal alkyne, the terminal carbon (C-1) was found at δ 71.2 ppm, and the adjacent quaternary carbon (C-2) was at δ 84.5 ppm. nih.gov The carbons of the long alkyl chain appear in the aliphatic region of the spectrum (δ 14-32 ppm).

Table 1: Representative NMR Chemical Shifts for Terminal Alkynes like this compound

| Nucleus | Functional Group | Typical Chemical Shift (δ) ppm | Notes |

|---|---|---|---|

| ¹H | ≡C-H | 1.8 - 2.73 | Signal is typically a triplet. nih.gov |

| ¹H | -CH₂-C≡ | ~2.2 | Signal is a triplet. |

| ¹H | -(CH₂)₁₁- | ~1.2 - 1.6 | Complex, overlapping signals. |

| ¹H | -CH₃ | ~0.9 | Signal is a triplet. |